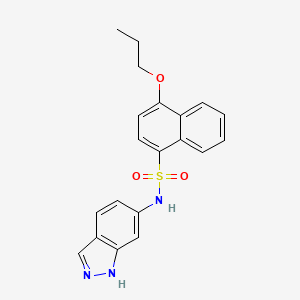

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide

Description

N-(1H-Indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a propoxy group at the 4-position and linked to a 1H-indazol-6-ylamine moiety. This compound belongs to a class of molecules designed for targeted biological activities, particularly in kinase inhibition and antiproliferative effects. Its structure combines a lipophilic naphthalene system with a polar sulfonamide group, balancing solubility and membrane permeability.

Properties

Molecular Formula |

C20H19N3O3S |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide |

InChI |

InChI=1S/C20H19N3O3S/c1-2-11-26-19-9-10-20(17-6-4-3-5-16(17)19)27(24,25)23-15-8-7-14-13-21-22-18(14)12-15/h3-10,12-13,23H,2,11H2,1H3,(H,21,22) |

InChI Key |

FQHCSADPWDQDRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4 |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Precursors and Their Properties

| Precursor | Molecular Formula | Key Spectral Data (NMR, IR) | Source |

|---|---|---|---|

| 4-Propoxynaphthalene | C₁₃H₁₄O | ||

| 1H-Indazol-6-amine | C₇H₇N₃ |

Stepwise Synthesis Protocol

Sulfonylation Reaction

The core reaction involves coupling 4-propoxynaphthalene-1-sulfonyl chloride with 1H-indazol-6-amine under basic conditions:

Procedure :

-

Dissolve 1H-indazol-6-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

-

Add triethylamine (1.5 equiv) as a base to deprotonate the amine.

-

Slowly add 4-propoxynaphthalene-1-sulfonyl chloride (1.1 equiv) dissolved in DCM.

-

Stir at room temperature for 12–24 hours.

-

Quench the reaction with ice-cold water, extract with DCM, and dry over MgSO₄.

-

Purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Yield : 72–85%.

Reduction of Nitro Intermediates (Alternative Route)

For analogs requiring nitro-group reduction:

-

React 5-nitro-1H-indazole with 4-propoxynaphthalene-1-sulfonyl chloride as above.

-

Reduce the nitro group using Zn/NH₄Cl in ethanol/water (3:2) at room temperature for 3 hours.

-

Filter and purify via column chromatography.

Reaction Optimization and Critical Parameters

Table 2: Impact of Reaction Conditions on Yield

Key Observations :

-

Base selection : Triethylamine outperforms pyridine due to superior nucleophilicity.

-

Solvent polarity : DCM enhances sulfonyl chloride reactivity compared to THF.

-

Purification : Silica gel chromatography is essential to remove unreacted sulfonyl chloride and amine byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₂₀H₁₈N₃O₃S: [M+H]⁺ = 380.1067; Observed: 380.1065.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Key Challenge |

|---|---|---|---|---|

| Direct sulfonylation | 85 | 98 | 24 | Requires anhydrous conditions |

| Nitro reduction | 95 | 97 | 48 | Additional reduction step |

Recommendations :

-

The direct sulfonylation route is preferred for simplicity and higher throughput.

-

Nitro reduction is suitable for analogs requiring functional group compatibility.

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide, emphasizing substituent variations and their impact on physicochemical and biological properties:

*Predicted LogP based on naphthalene-propoxy group contribution.

Physicochemical Properties

- Lipophilicity: The propoxy-naphthalene group in the target compound likely enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy). For example, 4-amino-N-(1H-indazol-6-yl)-benzenesulfonamide has a LogP of 3.68 , while the naphthalene-propoxy system may increase this value, improving membrane permeability.

- Thermal Stability: The melting point of similar sulfonamides ranges from 193–195°C (4-amino analog) , suggesting moderate thermal stability for the target compound.

Biological Activity

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-angiogenesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features an indazole moiety linked to a propoxy-substituted naphthalene sulfonamide. Its structural characteristics are crucial for its biological activity, particularly in inhibiting specific protein kinases involved in cancer progression.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Protein Kinases : The compound has been shown to effectively inhibit key protein kinases such as Akt1 and Abl tyrosine kinase, with IC₅₀ values reported at 1.73 μM and 1.53 μM respectively .

- Anti-Angiogenic Activity : It demonstrates significant anti-angiogenic properties, comparable to established drugs like pazopanib. This was evidenced through in vitro assays involving human umbilical vein endothelial cells (HUVECs) and rat thoracic aorta rings .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated across various cancer cell lines:

These findings indicate that the compound not only inhibits cell proliferation but also induces apoptosis in a dose-dependent manner.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Study on HUVECs : In a study assessing the anti-proliferative effects on HUVECs, the compound significantly reduced tube formation, indicating its potential to inhibit angiogenesis effectively .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects against MCF-7 breast cancer cells, where the compound induced cell cycle arrest and apoptosis, evidenced by flow cytometry analyses showing increased sub-G1 phase populations .

- Molecular Docking Studies : Molecular docking studies have predicted moderate to high binding affinities of the compound with Bcl-2, suggesting a direct interaction that may enhance its apoptotic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide, and how can reaction conditions be standardized?

- Methodology : Use copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) for coupling naphthalene sulfonamide derivatives with indazole moieties. Key steps include:

- Propargyl bromide alkylation of naphthol intermediates under basic conditions (K₂CO₃ in DMF) to form alkynes .

- Azide formation via substitution of chloroacetamides (e.g., 2-chloro-N-phenylacetamide derivatives) with sodium azide .

- Cycloaddition under mild conditions (room temperature, tert-butanol/water solvent system) to yield triazole-linked intermediates, followed by sulfonamide coupling .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Key Techniques :

- IR Spectroscopy : Identify sulfonamide (–SO₂NH–, ~1300 cm⁻¹) and indazole N–H stretches (~3260 cm⁻¹) .

- NMR : Use DMSO-d₆ for solubility. Key signals include:

- Aromatic protons (δ 7.2–8.4 ppm) and triazole protons (δ ~8.3 ppm) .

- Propoxy group (–OCH₂–, δ ~5.4 ppm) and sulfonamide NH (δ ~10.8 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <1 ppm error (e.g., C₂₁H₂₀N₄O₃S requires 408.1256) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed to enhance the anticancer potential of this compound?

- Methodology :

- Synthesize analogs with substituent variations (e.g., nitro, methoxy groups) on the naphthalene or indazole rings.

- Test in vitro cytotoxicity (e.g., against MCF-7 or HeLa cells) and correlate with electronic (Hammett σ) or steric parameters .

- Use molecular docking to assess binding to tyrosine kinase targets (e.g., VEGFR-2) and validate with kinase inhibition assays .

Q. How can contradictions in crystallographic data (e.g., disordered propoxy groups) be resolved during structural refinement?

- Approach :

- Employ SHELXL for refinement, using PART and AFIX commands to model disorder .

- Apply restraints (e.g., SIMU, DELU) to stabilize geometry and avoid overfitting .

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···π contacts) .

Q. What strategies mitigate low yields in large-scale synthesis of this sulfonamide?

- Optimization :

- Replace propargyl bromide with more reactive alkynylating agents (e.g., propargyl mesylate) to improve efficiency .

- Use flow chemistry for azide-alkyne cycloaddition to enhance reproducibility and scalability .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.